1-(2,4-Difluorophenyl)piperazine is a substituted piperazine compound frequently incorporated as a key structural motif in the development of various pharmaceutical agents. Its presence often confers desirable pharmacological properties, particularly in the realm of antifungal and neurological therapies. While not inherently antifungal itself, its incorporation into larger molecular structures can significantly enhance the antifungal profile of the resulting compound [, , ]. Similarly, it plays a crucial role in the development of selective antagonists for the adenosine A2A receptor, implicating its potential in addressing neurological disorders like Parkinson's disease and depression [].
In the field of neuropharmacology, the second paper explores oxygenated analogues of piperazine derivatives as potential therapeutic agents for cocaine abuse. These compounds, including 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine and its analogues, were designed to bind to the dopamine transporter (DAT) and inhibit dopamine uptake. Some of these compounds demonstrated the ability to decrease cocaine-maintained responding in monkeys without affecting food-maintained behavior, indicating their potential as extended-release therapeutic agents for cocaine addiction2.
The third paper investigates the effects of a serotonin agonist, 1-(m-trifluoromethylphenyl)-piperazine, on the release of adrenocorticotropin (ACTH) and arginine vasopressin (AVP) in rats. The study found that the compound increased plasma levels of ACTH and AVP and affected the hypothalamic contents of corticotropin-releasing factor (CRF) and AVP. These findings suggest that the serotonergic mechanism in the brain plays a role in the regulation of ACTH, with implications for understanding stress responses and potential therapeutic applications in disorders related to the hypothalamic-pituitary-adrenal axis3.
The synthesis of 1-(2,4-Difluorophenyl)piperazine can be achieved through several methods, often involving the reaction of piperazine with appropriate fluorinated phenyl precursors. A common synthetic route includes:
For example, a typical synthesis might involve the following steps:
The molecular structure of 1-(2,4-Difluorophenyl)piperazine can be described using various analytical techniques:
The InChI key for this compound is CMCSPBOWEYUGHB-UHFFFAOYSA-N, which aids in its identification in chemical databases .
1-(2,4-Difluorophenyl)piperazine participates in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing more complex molecules that may exhibit enhanced biological activity .
The mechanism of action of 1-(2,4-Difluorophenyl)piperazine involves its interaction with specific receptors in the central nervous system. It is known to act as a ligand at various neurotransmitter receptors, including:
These interactions lead to modulation of neurotransmitter release and signal transduction pathways within neuronal circuits .
The physical and chemical properties of 1-(2,4-Difluorophenyl)piperazine include:
These properties are essential for understanding its behavior in biological systems and during synthesis .
1-(2,4-Difluorophenyl)piperazine has diverse applications across several fields:
1-(2,4-Difluorophenyl)piperazine (CAS Registry Number: 115761-79-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₂F₂N₂ and a molecular weight of 198.21 g/mol. It exists as light brown to brown crystals with a melting point range of 74–76°C and a boiling point of approximately 100°C at 0.375 mmHg [3] [10]. The compound’s structural hallmark is a piperazine ring—a six-membered heterocycle featuring two nitrogen atoms at opposite positions—linked to a 2,4-difluorophenyl group via a carbon-nitrogen bond. Its SMILES notation (Fc1ccc(N2CCNCC2)c(F)c1) and InChIKey (CMCSPBOWEYUGHB-UHFFFAOYSA-N) provide precise descriptors of its atomic connectivity [9]. Classified as a Dangerous Good for transport, it is sensitive to air and typically stored under inert gas (nitrogen or argon) at 2–8°C [3] [10].
Table 1: Fundamental Physicochemical Properties of 1-(2,4-Difluorophenyl)piperazine
Property | Value |
---|---|
CAS Registry Number | 115761-79-0 |
Molecular Formula | C₁₀H₁₂F₂N₂ |
Molecular Weight | 198.21 g/mol |
Melting Point | 74–76°C |
Boiling Point | 100°C (0.375 mmHg) |
Density | 1.192 g/cm³ (Predicted) |
pKa | 8.75 (Predicted) |
Solubility | Slight in chloroform, DMSO, methanol |
Piperazine derivatives constitute a cornerstone of medicinal chemistry due to their versatile pharmacodynamic and pharmacokinetic properties. The piperazine ring—a diazacycloalkane—adopts a chair conformation, positioning its two nitrogen atoms for diverse binding interactions. One nitrogen typically serves as a hydrogen bond acceptor, while the other (often secondary) can function as both a hydrogen bond donor and acceptor. This dual functionality enhances molecular recognition with biological targets, particularly enzymes and receptors [4]. Conformational flexibility allows the piperazine scaffold to adopt orientations optimizing binding within hydrophobic pockets or catalytic sites. Additionally, the ring’s basicity (pKa ~9) facilitates salt formation, improving aqueous solubility and bioavailability of drug molecules [5].
These attributes explain the piperazine moiety’s prevalence in therapeutic agents. For example:
The structural plasticity of piperazine enables its integration into "hybrid" pharmacophores, where it acts as a spacer or linker. This role is exemplified by 1-(2,4-difluorophenyl)piperazine, which connects lipophilic fluorinated aryl systems to bioactive heterocycles (e.g., triazoles, oxadiazoles), optimizing antifungal and antimicrobial efficacy [5] [7] [8].
Table 2: Therapeutic Applications of Piperazine-Containing Pharmaceuticals
Therapeutic Class | Example Drugs | Role of Piperazine Moiety |
---|---|---|
Fluoroquinolone Antibiotics | Ciprofloxacin, Norfloxacin | Enhances DNA gyrase binding and cellular penetration |
Azole Antifungals | Itraconazole derivatives | Links hydrophobic domains; optimizes CYP51 inhibition |
Antipsychotics | Aripiprazole | Facilitates dopamine receptor interaction |
Antihistamines | Cetirizine | Improves H1-receptor affinity and solubility |
Fluorine substitution profoundly influences the bioactivity and physicochemical behavior of pharmaceutical compounds. The introduction of fluorine atoms—particularly in ortho and para positions of aromatic rings—confers advantages critical to drug design:
In 1-(2,4-difluorophenyl)piperazine, fluorine substitution synergizes with the piperazine scaffold: the fluorinated aryl system provides hydrophobic anchoring, while the piperazine enables solubility and directional interactions. This balance is critical for antifungal agents targeting intracellular enzymes [5] [7].
Table 3: Effects of Fluorine Substitution on Pharmacological Properties
Property | Impact of Fluorine Substitution | Mechanistic Basis |
---|---|---|
Lipophilicity | ↑ log P/log D | High electronegativity; hydrophobic character |
Metabolic Stability | ↓ CYP450-mediated oxidation | Blocking of deactivating hydroxylation sites |
Binding Affinity | ↑ Enzyme inhibition constants (Ki) | Dipolar, halogen bonding, and van der Waals interactions |
Membrane Permeability | ↑ Cellular uptake | Enhanced diffusion through lipid bilayers |
1-(2,4-Difluorophenyl)piperazine serves as a critical building block in developing novel antifungal and antimicrobial agents, primarily functioning as a pharmacophoric linker or terminal group in molecular hybrids. Its significance arises from three key attributes:
Antifungal Applications
Piperazine-azole hybrids—synthesized by tethering 1-(2,4-difluorophenyl)piperazine to triazole or oxadiazole rings—disrupt ergosterol biosynthesis. These compounds inhibit lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for converting lanosterol to ergosterol. Key findings include:
Antibacterial Applications
Though less prominent, 1-(2,4-difluorophenyl)piperazine enhances activity against drug-resistant bacteria:
Table 4: Research Findings on Piperazine-Based Hybrids Incorporating 1-(2,4-Difluorophenyl)piperazine
Hybrid Structure | Target Pathogens | Potency (MIC Range) | Key Mechanism | Reference |
---|---|---|---|---|
Alkylated piperazine-triazoles | C. albicans, A. fumigatus | 0.03–1.95 µg/mL | CYP51 inhibition; heme iron coordination | [5] |
Piperazine-tetrazole conjugates | Fluconazole-resistant Candida spp. | 0.5–4.0 µg/mL | Ergosterol biosynthesis blockade | [7] |
Oxadiazole-piperazine derivatives | S. aureus, E. coli | 3.9–15.6 µg/mL | Cell wall synthesis disruption | [8] |
Fluoroquinolone-piperazine dimers | MRSA | ≤1.0 µg/mL | DNA gyrase and topoisomerase IV inhibition | [4] |
The strategic incorporation of 1-(2,4-difluorophenyl)piperazine into antimicrobial scaffolds exemplifies rational drug design. By merging fluorine’s electronic benefits with piperazine’s versatility, researchers continue to address drug resistance and pharmacokinetic limitations in infectious disease therapy [4] [5] [7]. Future work will likely refine substituent patterns on both moieties to optimize target engagement and selectivity.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2